KKL-35 is a synthetic compound belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide family. [] It was initially identified as a potential inhibitor of trans-translation, a bacterial ribosome rescue pathway essential for cell viability in many pathogens. [] This pathway is absent in animals, making it an attractive target for novel antibiotic development. [] While KKL-35 exhibits broad-spectrum antibiotic activity against various bacteria, including drug-resistant strains, [] later research suggests its mechanism of action might be more complex than solely inhibiting trans-translation. [, ]
KKL-35 was developed as part of a research initiative aimed at discovering new antibiotics that can combat resistant bacterial strains. It is classified as a 1,3,4-oxadiazole derivative, a chemical structure known for its antimicrobial activity. The compound has been identified as a trans-translation inhibitor, which is crucial for bacterial survival under stress conditions. Its classification within the broader category of ribosome-targeting antibiotics positions it among several other compounds being explored for their potential therapeutic applications against resistant infections .
The synthesis of KKL-35 involves several steps focused on constructing the 1,3,4-oxadiazole core, which is essential for its biological activity. The synthetic pathway typically includes:
KKL-35 features a distinct molecular structure characterized by its 1,3,4-oxadiazole ring. The specific arrangement of atoms allows it to interact effectively with ribosomal RNA. Key structural features include:
The molecular formula for KKL-35 is typically represented as , where , , , and correspond to specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound .
KKL-35 undergoes several important chemical reactions that contribute to its antibacterial activity:
The mechanism by which KKL-35 exerts its antibacterial effects involves several key processes:
Experimental data indicate that KKL-35 exhibits minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
KKL-35 possesses several notable physical and chemical properties:
These properties are critical when considering KKL-35 for therapeutic applications, as they affect dosing regimens and efficacy .
KKL-35 has significant potential applications in scientific research and medicine:
The discovery of KKL-35 emerged from innovative high-throughput screening (HTS) campaigns targeting the bacterial trans-translation pathway—a ribosome rescue system universally conserved in bacteria but absent in humans. This pathway, mediated by transfer-messenger RNA (tmRNA) and SmpB protein, resolves ribosomal stalling on damaged mRNAs by releasing stalled ribosomes and tagging incomplete polypeptides for degradation. Researchers developed a luciferase-based reporter assay to identify small molecules disrupting this essential quality-control mechanism. Screening of >500,000 compounds identified the oxadiazole chemotype as potent inhibitors, with KKL-35 emerging as a lead compound exhibiting an IC₅₀ of 0.9 µM in the trans-translation tagging reaction [2] [4].
Initial validation confirmed KKL-35's mechanism through phenotypic analyses in Escherichia coli and Shigella flexneri. The compound selectively inhibited protein tagging and proteolysis of tmRNA-tagged proteins without affecting general translation. Crucially, KKL-35 lost antibacterial activity against S. flexneri strains expressing the alternative ribosome rescue factor ArfA, confirming target specificity [2] [4]. Broad-spectrum activity screening revealed potent growth inhibition against diverse pathogens, including Bacillus anthracis (MIC <6 µM), Mycobacterium smegmatis (MIC <6 µM), and efflux-pump deficient E. coli ΔtolC (MIC 0.3 µM), establishing the therapeutic potential of targeting this pathway [2] [10].
Table 1: Antibacterial Spectrum of KKL-35
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Profile |
---|---|---|
Legionella pneumophila Paris | 0.04 mg/L | Resistant to macrolides |
Staphylococcus aureus | Not reported | Reduces biofilm formation |
Neisseria gonorrhoeae (MDR) | Active at sub-µM concentrations | Resistant to ≥7 antibiotic classes |
Escherichia coli ΔtolC | 0.3 µM | Efflux-deficient mutant |
KKL-35 (C₁₅H₉ClFN₃O₂; MW 317.70) served as the foundational scaffold for extensive medicinal chemistry optimization to enhance potency, spectrum, and drug-like properties. Researchers employed a zone-based strategy, dividing the molecule into four distinct regions to systematically explore structure-activity relationships (SAR). Zone 1 (aryl fluoride) and Zone 4 (chlorinated benzamide) tolerated diverse substituents to fine-tune physicochemical properties, while modifications to Zones 2 (oxadiazole core) and 3 (amide linker) proved critical for target engagement and metabolic stability [6] [8].
A breakthrough emerged with the replacement of the Zone 3 amide bond with a urea moiety, yielding MBX-4132. This modification dramatically improved metabolic stability in murine liver microsomes (t₁/₂ >120 minutes vs. rapid hydrolysis of KKL-35) while maintaining potent trans-translation inhibition (IC₅₀ = 0.4 µM in reconstituted assays) and antibacterial activity. Crucially, MBX-4132 retained efficacy against multidrug-resistant (MDR) Neisseria gonorrhoeae clinical isolates, with spontaneous resistance frequencies <1.2 × 10⁻⁹, indicating a high barrier to resistance [6] [8].
Cryogenic electron microscopy (cryo-EM) studies of KKL-2098 (a KKL-35 derivative with a cross-linkable moiety) bound to non-stop ribosomes revealed a novel binding site near the peptidyl-transferase center (PTC). The compound induced significant conformational rearrangement in ribosomal protein bL27—a critical region for tmRNA accommodation during trans-translation. This binding sterically hindered the ribosomal accommodation of rescue factors, explaining the selective inhibition of trans-translation without disrupting canonical translation [6] [8].
Table 2: Structural Optimization of KKL-35-Derived Compounds
Modification Zone | Key Change | Compound Example | Impact on Properties |
---|---|---|---|
Zone 3 (Linker) | Amide → Urea | MBX-4132 | ↑ Metabolic stability (t₁/₂ >120 min in microsomes) |
Zone 1 (Aryl Fluoride) | Halogen substitutions | Multiple analogs | Tuned logP and membrane permeability |
Zone 4 (Benzamide) | Heterocyclic replacements | KKL-40 | Maintained activity against intracellular pathogens |
Initial pharmacokinetic profiling of KKL-35 revealed significant limitations for in vivo application, particularly rapid hydrolysis of its labile amide bond in liver microsomes. This prompted rigorous optimization of absorption, distribution, metabolism, and excretion (ADME) properties across >500 oxadiazole derivatives. MBX-4132 emerged as the lead candidate with exceptional stability in murine serum (>99.8% remaining after 1 hour) and enhanced Caco-2 cell permeability (apparent Papp >10 × 10⁻⁶ cm/s), predicting favorable oral bioavailability [6] [8].
These improvements translated to outstanding in vivo pharmacokinetics in murine models. Following a single oral dose, MBX-4132 achieved high plasma exposure (AUC₀–∞ >5000 ng·h/mL) and prolonged half-life (t₁/₂ >6 hours) with low clearance. This pharmacokinetic profile enabled high-efficacy testing in a murine model of genital tract infection with MDR Neisseria gonorrhoeae (strain H041). A single oral dose of MBX-4132 (10 mg/kg) cleared infections in 80% of mice within six days, matching the efficacy of a 5-day regimen of intraperitoneal gentamicin (95% clearance) [6] [8]. This demonstrated proof-of-concept for trans-translation inhibitors as single-dose oral therapies against resistant pathogens.
Table 3: Pharmacokinetic Properties of Optimized KKL-35 Analogs
Parameter | KKL-35 | MBX-4132 | Improvement Factor |
---|---|---|---|
Serum Stability (1 h) | <20% remaining | >99.8% remaining | >5-fold |
Liver Microsome t₁/₂ (min) | <10 | >120 | >12-fold |
Caco-2 Permeability | Low | High (Papp >10×10⁻⁶ cm/s) | Significant |
Oral Bioavailability | Not detected | High | Enables in vivo use |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: